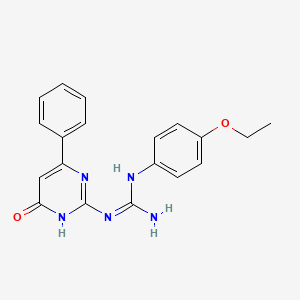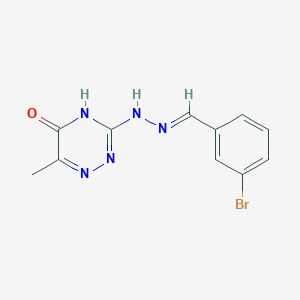
N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine, also known as EPG or AG-205, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EPG belongs to the class of guanidine derivatives and has been shown to exhibit promising pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant activities.
Wirkmechanismus
The exact mechanism of action of N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine is not fully understood. However, several studies have suggested that N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine exerts its pharmacological effects by modulating the activity of ion channels and receptors involved in pain and inflammation. N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine has been shown to inhibit the activity of voltage-gated sodium channels and transient receptor potential channels, which are involved in the generation and transmission of pain signals. N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine also modulates the activity of GABA receptors, which play a crucial role in the regulation of neuronal excitability and the development of seizures.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine has been shown to exhibit several biochemical and physiological effects. N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of inflammatory diseases. N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. Additionally, N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine has been shown to increase the levels of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine has several advantages for use in laboratory experiments. N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine has also been shown to exhibit potent pharmacological properties at relatively low concentrations, which makes it a cost-effective option for research. However, one limitation of N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Future studies should focus on elucidating the exact mechanism of action of N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine and identifying its molecular targets. Additionally, studies should investigate the pharmacokinetics and toxicity of N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine to determine its safety and efficacy in vivo. Finally, clinical trials are needed to evaluate the therapeutic potential of N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine in humans.
Synthesemethoden
The synthesis of N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine involves the reaction of 4-ethoxyaniline with 2,4,6-trichloropyrimidine in the presence of potassium carbonate to yield 4-ethoxy-N-(2,4,6-trichloropyrimidin-5-yl)aniline. This intermediate is then reacted with phenyl isocyanate and ammonium acetate to give the final product, N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine has been extensively studied for its potential therapeutic applications in various disease conditions. Several studies have reported the anti-inflammatory and analgesic properties of N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine, which make it a promising candidate for the treatment of pain and inflammation-related disorders such as arthritis, neuropathic pain, and inflammatory bowel disease. N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine has also been shown to exhibit anticonvulsant activity, which suggests its potential use in the treatment of epilepsy.
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-2-26-15-10-8-14(9-11-15)21-18(20)24-19-22-16(12-17(25)23-19)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H4,20,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPORCTVUFPKSKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=NC2=NC(=CC(=O)N2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C(=N\C2=NC(=CC(=O)N2)C3=CC=CC=C3)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane](/img/structure/B6119147.png)
![2-(3-{3-[(5-chloro-2-methoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)nicotinamide](/img/structure/B6119152.png)
![5-[4-(diethylamino)benzylidene]-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6119160.png)
![N-[2-(methylthio)ethyl]-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B6119174.png)
![ethyl (3,5-dimethyl-4-{[(2-naphthyloxy)acetyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B6119176.png)
![4-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B6119185.png)
![1-{3-[3-({[2-(4-fluorophenyl)ethyl]amino}methyl)phenoxy]-2-hydroxypropyl}-4-piperidinol](/img/structure/B6119188.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B6119194.png)
![N-{2-[7-(4-isopropylbenzyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}acetamide](/img/structure/B6119205.png)
![N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-pentanamine](/img/structure/B6119217.png)
![4-[(5-{[(5-chloro-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]-1-cyclohexyl-2-piperazinone](/img/structure/B6119230.png)

![3-fluoro-N-{2-[4-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)morpholin-2-yl]ethyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6119241.png)
